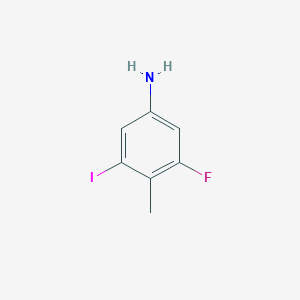

3-Fluoro-5-iodo-4-methylaniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H7FIN |

|---|---|

Peso molecular |

251.04 g/mol |

Nombre IUPAC |

3-fluoro-5-iodo-4-methylaniline |

InChI |

InChI=1S/C7H7FIN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 |

Clave InChI |

JWAVZGYJZSCLDK-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1I)N)F |

Origen del producto |

United States |

Synthetic Methodologies for 3 Fluoro 5 Iodo 4 Methylaniline

De Novo Synthesis Approaches to the 3-Fluoro-5-iodo-4-methylaniline Core

De novo synthesis focuses on building the substituted aniline (B41778) ring system from foundational precursors, introducing the required fluoro, iodo, and methyl groups in a controlled manner.

Regioselective Halogenation Strategies: Fluorination and Iodination of Precursor Aniline Derivatives

A primary strategy for synthesizing this compound involves the direct and selective halogenation of an appropriately substituted aniline precursor. A common and effective laboratory-scale method starts with 3-fluoro-4-methylaniline. The challenge lies in introducing the iodine atom at the C-5 position, which is ortho to the fluorine and meta to the activating amino group.

Electrophilic iodination using a specific iodine source is a demonstrated route. One high-yield method employs N,N,N-trimethylbenzenemethanaminium dichloroiodate as the iodinating agent in the presence of calcium carbonate as a base. This reaction, typically conducted in a solvent mixture like methanol (B129727) and dichloromethane (B109758) at temperatures ranging from 0 to 20 °C, can achieve yields of approximately 95%. The regioselectivity is directed by the existing substituents, leading to the desired this compound isomer. Other common electrophilic iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an acidic medium can also be utilized.

For related compounds, stepwise halogenation using NIS for iodination and a fluorinating agent like Selectfluor® for fluorination is a viable, albeit more complex, strategy that requires careful control to ensure regioselectivity.

Multistep Reaction Sequences for Controlled Introduction of Substituents

For industrial-scale production, multistep sequences that begin with inexpensive and readily available starting materials are often preferred. A notable example is a four-step synthesis starting from 3,4-difluoronitrobenzene, as detailed in patent CN117902987A. This method is designed for high yield and cost-efficiency, avoiding expensive reagents and complex purification steps like column chromatography.

The sequence is as follows:

Ammonolysis : 3,4-Difluoronitrobenzene is converted to 3-fluoro-4-nitroaniline (B181641) by reaction with ammonia (B1221849) gas in dimethyl sulfoxide (B87167) (DMSO). This step selectively replaces the fluorine atom at the C-4 position due to the activating effect of the nitro group.

Iodination : The resulting 3-fluoro-4-nitroaniline is then iodinated using iodine chloride in an ethanol-water mixture to produce 3-fluoro-5-iodo-4-nitroaniline.

Diazotization & Decomposition : The nitro group at the C-4 position is removed via a diazotization reaction with sodium nitrite (B80452) in concentrated sulfuric acid, followed by decomposition with sodium hypophosphite. This step yields 3-fluoro-5-iodo-nitrobenzene.

Reduction : Finally, the nitro group is reduced to an amine, affording the target molecule, this compound.

Table 1: Four-Step Synthesis from 3,4-Difluoronitrobenzene

| Step | Reaction | Key Reagents & Conditions | Yield |

|---|---|---|---|

| 1 | Ammonolysis | Ammonia gas, DMSO, 80-100 °C | >73% |

| 2 | Iodination | Iodine chloride, 50% ethanol-water, 30-50 °C | >73% |

| 3 | Diazotization | Sodium nitrite, H₂SO₄, 20-40 °C; then Sodium hypophosphite | >73% |

| 4 | Reduction | Not specified in abstract | >73% |

Functional Group Interconversion Routes to this compound

An alternative to building the molecule from the ground up is to modify existing, structurally similar compounds through functional group interconversions.

Derivatization from Related Halogenated Methylaniline Isomers

The synthesis of this compound can be envisioned starting from other halogenated methylaniline isomers. While direct, specific examples of isomer interconversion to this exact compound are not prevalent in the provided literature, the principles of synthetic organic chemistry allow for such pathways. For instance, starting with an isomer like 2-iodo-4-methylaniline (B1303665) or 5-iodo-2-methylaniline, a sequence involving nitration, reduction, and potentially Sandmeyer reactions or nucleophilic aromatic substitution could theoretically be devised to rearrange or introduce the required fluoro and amino groups at the desired positions. rsc.orgsynquestlabs.com However, these routes often suffer from issues with regioselectivity and may require multiple protection and deprotection steps, making them less efficient than de novo approaches. beilstein-journals.org

Amine Group Introduction and Modification Techniques

Introducing the amine functionality is a critical step in many synthetic routes. A common and effective method is the reduction of a corresponding nitro compound. In the multistep synthesis starting from 3,4-difluoronitrobenzene, the final step is the reduction of a nitroaniline precursor to form the desired amine. This transformation is typically achieved using standard reducing agents like iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride) or catalytic hydrogenation. researchgate.net

Another advanced method involves the copper-catalyzed amination of an aryl halide. For example, a synthetic route for 2,4,6-tris(trifluoromethyl)aniline (B44841) involves the deprotonation and iodination of the parent arene, followed by a copper-catalyzed amination using sodium azide (B81097) and proline in DMSO. researchgate.net A similar strategy could be adapted where a precursor like 1-fluoro-3,5-diiodo-2-methylbenzene is subjected to a regioselective copper-catalyzed amination to introduce the amino group at the C-1 position.

Furthermore, the amino group itself can be modified. The synthesis of N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide, a derivative, is achieved by reacting this compound with acetic anhydride (B1165640) or acetyl chloride. smolecule.com This demonstrates how the synthesized aniline can serve as a precursor for further functionalization. smolecule.com

Catalytic Systems and Optimized Reaction Conditions for High-Yield Synthesis of this compound

Optimizing reaction conditions and employing catalytic systems are paramount for achieving high yields and purity. In the direct iodination of 3-fluoro-4-methylaniline, the choice of reagents and conditions is crucial. Using N,N,N-trimethylbenzenemethanaminium dichloroiodate with calcium carbonate in a specific solvent system at controlled temperatures (0-20 °C) results in a near-quantitative yield of 95%. This highlights a highly optimized, non-catalytic system.

Catalytic methods, particularly those involving transition metals like palladium and copper, are instrumental in forming C-N and C-C bonds in the synthesis of complex anilines. derpharmachemica.comthieme-connect.com For instance, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be employed to form the aniline by coupling an aryl halide precursor with an ammonia equivalent. beilstein-journals.org Similarly, copper-catalyzed Ullmann condensation is a classic method for forming C-N bonds. thieme-connect.com The synthesis of Nilotinib, a pharmaceutical, involves a copper-catalyzed coupling of 3-bromo-5-(trifluoromethyl)aniline (B1272211) with 4-methylimidazole, demonstrating the power of copper catalysis in constructing substituted anilines. thieme-connect.com While not a direct synthesis of the title compound, these catalytic systems are highly relevant and could be adapted for its synthesis, potentially offering mild conditions and high functional group tolerance. rsc.org

| Functional Group Interconversion | Halogenated Isomers | Various (e.g., nitrating/reducing agents) | Utilizes potentially available isomers | Often poor regioselectivity, may require complex protection/deprotection steps beilstein-journals.org |

Reactivity and Mechanistic Studies of 3 Fluoro 5 Iodo 4 Methylaniline

Cross-Coupling Reactions of 3-Fluoro-5-iodo-4-methylaniline at Halogenated Positions

The presence of both fluorine and iodine atoms on the aromatic ring of this compound allows for selective cross-coupling reactions. The significant difference in the reactivity of the C-I and C-F bonds enables regioselective functionalization, typically at the more reactive C-I bond.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with Aryl Halide and Pseudohalide Partners

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org In the case of this compound, these reactions are expected to occur selectively at the iodine-substituted position due to the lower bond dissociation energy of the C-I bond compared to the C-F bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to yield a biphenyl (B1667301) derivative. The reaction is typically catalyzed by a palladium(0) complex. rsc.org While specific examples with this compound are not extensively documented in the provided results, the general mechanism is well-established. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.org Reacting this compound with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would likely result in the formation of an alkynyl-substituted aniline (B41778) derivative. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgacs.org While typically used to form new C-N bonds where a halogen is already present, it highlights the reactivity of the C-I bond for such transformations.

The general conditions for these palladium-catalyzed reactions often involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. sigmaaldrich.com The choice of ligand can be crucial for the reaction's success. sigmaaldrich.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Product | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Biphenyl derivative | Pd(0) complex, base |

| Sonogashira | Terminal alkyne | Alkynyl-substituted aniline | Pd catalyst, Cu(I) co-catalyst, base |

Other Transition Metal-Mediated Transformations for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond palladium, other transition metals can mediate cross-coupling reactions. For instance, copper-catalyzed reactions, such as the Ullmann condensation, could potentially be used to form C-O, C-S, or C-N bonds at the iodo-position of this compound. A patent describes the use of copper(I) iodide in a reaction involving the acetylated form of this compound. google.com

Transformations Involving the Aromatic Amino Functionality of this compound

The amino group of this compound is a key functional handle for a variety of transformations, allowing for the introduction of diverse substituents and further molecular complexity.

Acylation, Alkylation, and Arylation Reactions of the Amino Group (e.g., Acetylation to N-(3-fluoro-5-iodo-4-methylphenyl)acetamide)

Acylation: The amino group can be readily acylated to form amides. A common example is the acetylation of this compound to produce N-(3-fluoro-5-iodo-4-methylphenyl)acetamide. This transformation is often achieved using reagents like acetic anhydride (B1165640) or acetyl chloride. smolecule.com The resulting acetamide (B32628) can serve as a protected form of the amine or as a key intermediate in multi-step syntheses. google.com

Alkylation and Arylation: The nitrogen atom of the amino group can also undergo alkylation and arylation reactions. N-alkylation can be achieved with alkyl halides, while N-arylation can be performed using various methods, including transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.govbeilstein-journals.org

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Example |

|---|---|---|

| Acylation | Acetic anhydride | N-(3-fluoro-5-iodo-4-methylphenyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-3-fluoro-5-iodo-4-methylaniline |

Diazotization and Subsequent Reactions for Further Functionalization

The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. google.comlkouniv.ac.in This diazonium intermediate is highly versatile and can undergo a variety of subsequent reactions, known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of functional groups onto the aromatic ring. lkouniv.ac.in

These transformations include:

Replacement by a hydroxyl group (phenols).

Replacement by a cyano group (benzonitriles).

Replacement by a halogen (Sandmeyer reaction).

Replacement by hydrogen (deamination). google.com

A patent describes a process where a related compound, 3-fluoro-5-iodo-4-nitroaniline, undergoes diazotization followed by a deamination reaction. google.com

Electrophilic Aromatic Substitution Reactions on the this compound Ring System

The directing effects of the substituents on the this compound ring govern the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a powerful activating and ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing. Conversely, the fluorine and iodine atoms are deactivating yet ortho-, para-directing.

Given the existing substitution pattern, the positions available for electrophilic attack are limited. The directing effects of the existing groups would need to be carefully considered to predict the outcome of reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions. rsc.org For instance, the synthesis of this compound itself can involve electrophilic iodination of 3-fluoro-4-methylaniline.

Regioselectivity Directing Effects of Fluoro, Iodo, Methyl, and Amino Substituents

The orientation of incoming chemical groups during reactions of this compound is a complex interplay of the directing effects of its substituents. The amino (-NH2) and methyl (-CH3) groups are activating and ortho-, para-directing, while the fluoro (-F) and iodo (-I) groups are deactivating yet also ortho-, para-directing. libretexts.orgijrar.org The net effect on regioselectivity is a result of the synergy and competition between these influences.

The amino group is a powerful activating group that directs electrophiles to the ortho and para positions through a strong +M (mesomeric) effect. vaia.com Similarly, the methyl group is a weak activating group, directing to ortho and para positions via inductive effects and hyperconjugation. The halogen substituents, fluorine and iodine, exhibit a dual nature; their inductive electron-withdrawing effect (-I) deactivates the ring towards electrophilic attack, while their ability to donate a lone pair of electrons through resonance (+M) directs incoming electrophiles to the ortho and para positions. ijrar.org

In the case of this compound, the positions ortho and para to the strongly activating amino group are key sites for electrophilic substitution. However, these positions are already substituted. The directing effects of the other substituents therefore play a crucial role in any further substitution reactions. For instance, in halogenation reactions, the methyl group at the 4-position has been noted to favor substitution at the 5-position. The fluorine atom, being highly electronegative, will influence the electron distribution in the ring, generally directing incoming electrophiles to its para position.

The interplay of these directing effects can be summarized in the following table, which outlines the primary directing influence of each substituent on an aniline ring.

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ | Strong Activator (+M > -I) | Ortho, Para |

| -CH₃ | Weak Activator (+I, Hyperconjugation) | Ortho, Para |

| -F | Weak Deactivator (-I > +M) | Ortho, Para |

| -I | Weak Deactivator (-I > +M) | Ortho, Para |

Mechanistic Insights into Key Reactions of this compound and its Derivatives

The presence of iodo and fluoro groups, along with the amino functionality, makes this compound a versatile substrate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

One of the most significant reactions for this class of compounds is the Suzuki-Miyaura cross-coupling. This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. For this compound, the carbon-iodine bond is the most likely site of reaction due to the lower bond dissociation energy of the C-I bond compared to the C-F and C-N bonds. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgorganic-chemistry.org

The catalytic cycle can be detailed as follows:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.

The electronic nature of the substituents on the aniline ring can influence the rate of these steps. The electron-donating amino and methyl groups can increase the electron density on the palladium center in the oxidative addition intermediate, which can, in turn, affect the subsequent steps of the catalytic cycle.

Another important class of reactions for halogenated anilines is nucleophilic aromatic substitution (SNA r). In these reactions, a nucleophile replaces a leaving group on the aromatic ring. Such reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com While the fluoro and iodo groups are deactivating in electrophilic substitution, their electron-withdrawing nature activates the ring for nucleophilic attack. The reactivity order for halogens as leaving groups in S NAr reactions is typically F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.gov However, the stability of the Meisenheimer complex is paramount, and it is stabilized by electron-withdrawing groups at the ortho and para positions relative to the site of attack. libretexts.org

The following table outlines the mechanistic details of these key reactions.

| Reaction | Key Mechanistic Steps | Role of Substituents on this compound |

| Suzuki-Miyaura Coupling | 1. Oxidative Addition of Pd(0) to the C-I bond.2. Transmetalation with an organoboron reagent.3. Reductive Elimination to form the C-C bond and regenerate Pd(0). | The C-I bond is the reactive site. Amino and methyl groups can influence the electronic properties of the Pd-complex intermediates. |

| Nucleophilic Aromatic Substitution (SNA r) | 1. Nucleophilic attack on the aromatic ring to form a Meisenheimer complex.2. Departure of the leaving group (e.g., fluoride) to restore aromaticity. | The electron-withdrawing fluoro and iodo groups activate the ring for nucleophilic attack by stabilizing the anionic intermediate. |

In addition to these, C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are also highly relevant for aniline derivatives. nih.govacs.org These palladium-catalyzed reactions allow for the formation of new carbon-nitrogen bonds and follow a similar catalytic cycle to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The specific ligands used on the palladium catalyst are often crucial for the success of these transformations. researchgate.net

Applications of 3 Fluoro 5 Iodo 4 Methylaniline As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

3-Fluoro-5-iodo-4-methylaniline serves as a crucial starting material in the creation of intricate organic molecules. Its distinct structure, featuring a combination of fluoro, iodo, and methyl groups on an aniline (B41778) frame, offers chemists a versatile platform for a variety of chemical changes. The presence of both a fluorine and an iodine atom is particularly significant. The iodine atom can be easily replaced by other chemical groups through reactions like the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. smolecule.com At the same time, the fluorine atom can increase the stability of the molecule and influence how it interacts with biological targets.

This compound's usefulness is demonstrated in its role in multi-step synthesis processes. For instance, it is a key component in the production of various pharmaceutical intermediates and other fine chemicals. bldpharm.com The amino group on the aniline ring can undergo a range of reactions, including being converted into other functional groups or used to link the molecule to other chemical structures. smolecule.com The ability to selectively modify different parts of the molecule makes it a valuable tool for chemists aiming to build complex molecular architectures with specific properties.

Strategic Intermediate in the Development of Pharmaceutical Scaffolds and Bioactive Compounds

The unique arrangement of atoms in this compound makes it a valuable building block in the development of new drugs. Its structural features are often found in compounds designed to interact with specific biological targets, suggesting its potential in creating new therapeutic agents. smolecule.com

Synthesis of Heterocyclic Systems Incorporating the 3-Fluoro-5-iodo-4-methylphenyl Moiety (e.g., Triazoles, Pyrazines)

A significant application of this compound is in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceuticals. The "3-fluoro-5-iodo-4-methylphenyl" portion of the molecule can be incorporated into various ring systems, such as triazoles and pyrazines.

For example, it has been used in the synthesis of 3-(3-Fluoro-5-iodo-4-methylphenyl)-5-methyl-4H-1,2,4-triazole. google.com This process involves reacting an intermediate derived from this compound with hydrazine (B178648) monohydrate. google.com Triazoles are a class of compounds known for their wide range of biological activities. The synthesis of such compounds highlights the utility of this compound as a precursor for creating novel heterocyclic structures with potential therapeutic applications. google.comresearchgate.net

The general strategy for creating these heterocyclic systems often involves modifying the amino group of the aniline to create a reactive intermediate that can then undergo a cyclization reaction to form the desired ring structure. The presence of the fluorine and iodine atoms on the phenyl ring can influence the electronic properties and reactivity of the molecule, guiding the synthetic pathway and ultimately affecting the biological activity of the final product. google.combeilstein-journals.org

Construction of Libraries for Structure-Activity Relationship (SAR) Investigations

In the quest for new and effective drugs, chemists often create large collections of structurally related compounds, known as libraries, to study how small changes in a molecule's structure affect its biological activity. This process is called Structure-Activity Relationship (SAR) investigation. This compound is an excellent starting material for building these libraries. nih.gov

By systematically modifying the different functional groups on the this compound core, researchers can generate a diverse set of molecules. For example, the iodine atom can be replaced with various other groups using cross-coupling reactions, while the amino group can be reacted with different acids or other reagents. nih.gov This allows for the creation of a wide array of derivatives, each with a slightly different shape and chemical properties.

These libraries of compounds can then be tested for their activity against a specific biological target, such as an enzyme or a receptor. The results of these tests provide valuable information about which structural features are important for the desired biological effect. This iterative process of synthesis and testing helps to identify the most promising drug candidates for further development. nih.govrsc.org

Utility in Agrochemical Research and Development

The inclusion of halogen atoms, like fluorine and iodine, in organic molecules is a common strategy in the development of new agrochemicals to enhance their effectiveness. researchgate.net While specific studies detailing the direct use of this compound in commercial agrochemicals are not widely available, its structural motifs are relevant to this field.

Therefore, it is plausible that this compound or its close derivatives are used in the early stages of agrochemical research to create new candidate molecules with desired properties. Researchers in this field would utilize it as a building block to synthesize novel compounds that are then screened for their herbicidal, insecticidal, or fungicidal activities. researchgate.net

Application in the Fabrication of Advanced Materials

The unique electronic and structural properties of this compound also make it a candidate for use in the development of advanced materials. Halogenated organic compounds are of interest in materials science for creating materials with specific optical, electronic, or physical properties. smolecule.com

For instance, compounds with similar structures are used in the creation of organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The fluorine and iodine atoms can influence the energy levels of the molecule's orbitals, which in turn affects its light-emitting and charge-transporting properties. The ability to modify the molecule through its various functional groups allows for the fine-tuning of these properties.

While direct applications in widely used materials may still be in the research phase, the versatility of this compound as a building block suggests its potential contribution to the design and synthesis of novel organic materials with tailored functionalities for a range of technological applications. smolecule.com

Spectroscopic Characterization and Computational Studies of 3 Fluoro 5 Iodo 4 Methylaniline and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide empirical data on the molecular structure, connectivity, and electronic environment of a compound. Each method offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁹F NMR spectra, the exact positions of the hydrogen, carbon, and fluorine atoms in 3-Fluoro-5-iodo-4-methylaniline can be confirmed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The aromatic region would display two singlets or narrow doublets, corresponding to the protons at the C2 and C6 positions. Their chemical shifts are influenced by the deshielding effects of the adjacent electronegative fluorine and iodine atoms. The amine protons typically appear as a broad singlet, and the methyl protons would present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment. For this compound, seven distinct signals would be anticipated. The carbon atoms bonded to the fluorine and iodine (C3 and C5) would be significantly affected, with their chemical shifts providing direct evidence of substitution. The C-F coupling is a key diagnostic feature, where the signal for C3 would appear as a doublet with a large coupling constant (¹JCF), and other nearby carbons would show smaller couplings (²JCF, ³JCF). jeolusa.com Analysis of related fluoro-iodo-aniline compounds shows that carbon atoms directly bonded to fluorine experience significant downfield shifts and exhibit large coupling constants. rsc.org

¹⁹F NMR: As fluorine is an NMR-active nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. The spectrum for this compound would show a single resonance for the fluorine atom at C3. The chemical shift of this signal is characteristic of a fluorine atom on an aromatic ring. Furthermore, this signal would be split by coupling to the adjacent aromatic protons (H2 and H6), providing further confirmation of its position. In related fluoroanilines, the ¹⁹F chemical shifts are well-documented and provide clear evidence of the electronic environment. rsc.org

A summary of expected NMR characteristics based on analogous compounds is presented below. rsc.orgrsc.org

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling | Notes |

| ¹H | |||

| Aromatic CH | 6.5 - 7.5 | Doublets or Multiplets | Shift influenced by F and I substituents. |

| Amine NH₂ | 3.5 - 4.5 | Broad Singlet | Position can vary with solvent and concentration. |

| Methyl CH₃ | 2.0 - 2.5 | Singlet | Typical range for an aryl methyl group. |

| ¹³C | |||

| C-NH₂ | 140 - 150 | Singlet | |

| C-F | 155 - 165 | Doublet (¹JCF ≈ 240-250 Hz) | Large C-F coupling constant is diagnostic. |

| C-I | 70 - 80 | Singlet | The iodine atom causes a significant upfield shift. |

| C-CH₃ | 125 - 135 | Singlet | |

| Aromatic CH | 110 - 130 | Doublets (due to C-F coupling) | |

| Methyl C | 15 - 20 | Singlet | |

| ¹⁹F | |||

| Ar-F | -90 to -120 | Multiplet (coupled to ortho-protons) | Reference standard is typically CFCl₃. |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). These spectra provide a unique "molecular fingerprint." nih.gov

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C-F stretching vibration gives a strong, characteristic band typically in the 1200-1350 cm⁻¹ range. The C-I bond, being weaker and involving a heavier atom, would have a stretching frequency in the far-infrared region, usually below 600 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The C-I stretching vibration, while weak in the IR, can sometimes be more readily observed in the Raman spectrum.

The combination of FT-IR and FT-Raman data allows for a complete assignment of the fundamental vibrational modes, often aided by computational predictions from DFT. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Strong |

| Methyl (C-H) | Symmetric & Asymmetric Stretch | 2850 - 2980 | Moderate |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 | Strong |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 | Weak |

| Carbon-Fluorine (C-F) | Stretch | 1200 - 1350 | Moderate |

| Carbon-Nitrogen (C-N) | Stretch | 1250 - 1350 | Moderate |

| Carbon-Iodine (C-I) | Stretch | 500 - 600 | Moderate-Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₇H₇FIN), the molecular weight is 251.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 251. The presence of iodine (¹²⁷I) and its distinct isotopic signature would make this peak easily identifiable.

The fragmentation pattern provides evidence for the compound's structure. Characteristic fragmentation pathways for halogenated aromatic amines include:

Loss of an iodine atom: A prominent peak at m/z 124 ([M-I]⁺) would be expected due to the cleavage of the relatively weak C-I bond.

Loss of a methyl group: A peak at m/z 236 ([M-CH₃]⁺) could be observed.

Loss of HCN: Fragmentation of the aniline (B41778) ring can lead to the loss of a molecule of hydrogen cyanide, resulting in a peak at m/z 224 ([M-HCN]⁺).

Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR and vibrational spectroscopy. aip.orgresearchgate.net

While obtaining suitable crystals of the parent aniline can be challenging, X-ray crystallography of its stable derivatives provides unambiguous proof of molecular structure in the solid state. This technique determines the precise three-dimensional coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For derivatives of this compound, such as those formed through reactions at the amine group (e.g., amides, sulfonamides, or triazoles), X-ray analysis would reveal:

The planarity of the benzene (B151609) ring.

The spatial arrangement of the fluoro, iodo, and methyl substituents.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group or halogen bonding involving the iodine atom.

These structural details are invaluable for understanding structure-activity relationships and designing new molecules with specific properties. For instance, crystallographic studies on related fluorinated and iodinated bioactive molecules have been crucial in explaining their interactions with biological targets. nih.govnih.gov

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful predictive tools that complement experimental data. uomustansiriyah.edu.iq They provide insight into the electronic structure, stability, and reactivity of molecules. researchgate.net

DFT calculations can be used to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical for understanding chemical reactivity. researchgate.net

HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group. The LUMO will likely be distributed across the aromatic system, influenced by the electron-withdrawing halogen atoms.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive and easily polarizable, while a large gap indicates higher kinetic stability. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netirjweb.com

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the energy lowering of a molecule when it accepts electrons; quantifies its electrophilic character. |

By calculating these parameters for this compound, one can predict its reactivity in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic attack, guiding its use in synthetic chemistry. researchgate.net

Analysis of Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering and supramolecular chemistry. In the context of this compound, the iodine atom is the primary participant in such interactions. The iodine atom, being a large and polarizable halogen, can act as a halogen bond (XB) donor.

This capability stems from a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the iodine atom, opposite to the C-I covalent bond. This positive region can interact favorably with nucleophilic or electron-rich species, such as lone pairs on oxygen, nitrogen, or other halide anions. researchgate.net

Research on analogous iodo-substituted aromatic compounds demonstrates that these halogen bonds are specific and directional, influencing the molecular assembly in the solid state. researchgate.netscienceopen.com For example, studies on co-crystals of 4-iodotetrafluorophenol with various amines show distinct I···O and I···N halogen bonds that dictate the crystal packing. scienceopen.com The strength of these interactions scales with the polarizability of the halogen atom (I > Br > Cl > F), making the iodine in this compound a potent XB donor. researchgate.net

Computational studies, particularly Density Functional Theory (DFT) calculations, are employed to quantify the strength of these interactions. By analyzing the molecular electrostatic potential (MEP) surface, the location and magnitude of the σ-hole can be visualized. DFT calculations can reveal that the XB energies for iodine-mediated interactions can be significant, sometimes reaching up to 4.3 kcal/mol, highlighting their importance in forming stable supramolecular structures. researchgate.net

Table 1: Key Characteristics of Halogen Bonding in Iodo-Aromatic Compounds

| Parameter | Description | Significance for this compound |

|---|---|---|

| Donor Atom | Iodine | The large, polarizable iodine atom acts as an effective halogen bond donor. |

| Acceptor Atom | Nucleophilic atoms (e.g., O, N, Halides) | The molecule can form directed bonds with various functional groups in other molecules. |

| Interaction Nature | Electrostatic (σ-hole) and Dispersion | A positive σ-hole on the iodine interacts with electron-rich sites. |

| Directionality | Highly directional (approx. 180° C-I···X angle) | Leads to predictable and well-defined supramolecular architectures. |

| Strength | Can be comparable to hydrogen bonds | Significantly influences crystal packing, conformation, and material properties. |

Molecular Modeling and Dynamics Simulations to Predict Conformation and Intermolecular Interactions

Molecular modeling and dynamics simulations are indispensable tools for predicting the three-dimensional structure, stability, and interaction patterns of molecules like this compound. These computational techniques provide insights that complement experimental data from spectroscopic methods.

Molecular Modeling and DFT Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. For derivatives of 3-iodo-4-methylaniline (B1581167), DFT calculations are used to perform geometry optimization, yielding the most stable (lowest energy) conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net

Key analyses performed using DFT include:

Natural Bond Orbital (NBO) Analysis: This analysis investigates charge transfer and donor-acceptor interactions within the molecule, providing insights into its electronic stability. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. researchgate.netbohrium.com

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other species. For this molecule, the MEP would highlight the negative potential around the fluorine and amino group and the positive σ-hole on the iodine atom. researchgate.nettandfonline.com

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and their complexes over time. fu-berlin.de By simulating the motions of atoms and molecules under defined conditions (e.g., in a solvent, at a specific temperature), MD can predict conformational changes and the stability of intermolecular interactions, such as halogen and hydrogen bonds. researchgate.nettandfonline.com

For a molecule like this compound, an MD simulation could:

Confirm the stability of the conformation predicted by DFT.

Simulate its interaction with other molecules or biological targets, revealing stable binding patterns. tandfonline.com

Analyze the persistence and geometry of non-covalent interactions (halogen and hydrogen bonds) in a dynamic environment. researchgate.net

For example, MD simulations on a pyrazine (B50134) derivative of 3-iodo-4-methylaniline confirmed the stability of its complex with a biological receptor over a 100 ns simulation period, validating docking results. researchgate.net

Table 2: Computational Methods and Their Applications

| Computational Method | Purpose | Predicted Properties for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation, geometry optimization | Bond lengths/angles, HOMO-LUMO gap, charge distribution. |

| Natural Bond Orbital (NBO) | Analysis of intramolecular charge transfer | Hyperconjugative interactions, stabilization energies. |

| Molecular Electrostatic Potential (MEP) | Identification of reactive sites | Location of nucleophilic (amino group) and electrophilic (σ-hole on iodine) regions. |

| Molecular Dynamics (MD) Simulations | Study of molecular motion and interactions over time | Conformational stability, strength and lifetime of intermolecular bonds (e.g., halogen bonds). researchgate.netfu-berlin.de |

Future Prospects and Emerging Research Frontiers for 3 Fluoro 5 Iodo 4 Methylaniline Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 3-fluoro-5-iodo-4-methylaniline is crucial for its application as a building block. While established methods exist, the future of its synthesis lies in the adoption of greener, more efficient, and industrially scalable processes.

Future developments will likely focus on improving upon these foundations by incorporating principles of green chemistry. This includes:

Catalytic Approaches: Minimizing the use of stoichiometric reagents in favor of catalytic systems for iodination and other transformations to reduce waste and improve atom economy.

Milder Reaction Conditions: Developing methods that operate at lower temperatures and pressures, thereby reducing energy consumption.

Solvent Selection: Emphasizing the use of greener solvents or solvent-free conditions to minimize environmental impact.

The following table summarizes and compares existing synthetic methodologies, highlighting areas for future optimization.

| Method | Starting Material | Key Steps | Yield | Advantages | Areas for Sustainable Improvement |

| Industrial Route (Patent CN117902987A) | 3,4-Difluoronitrobenzene | 1. Ammonolysis2. Diazotization3. Iodination4. Reduction | ~61.9% (overall) | High yield, cost-effective, no chromatography, scalable. | Exploring catalytic reduction methods; optimizing solvent use (e.g., recycling DMSO). |

| Electrophilic Iodination | 3-Fluoro-4-methylaniline | Direct iodination with an electrophilic iodine source. | ~95% | High yield and regioselectivity. | Developing recyclable iodinating agents; exploring enzymatic or photocatalytic iodination. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique arrangement of functional groups in this compound offers a rich landscape for exploring novel chemical reactions. The presence of an iodine atom makes it an ideal substrate for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures. evitachem.com The amino group can be readily derivatized, while the C-F and C-H bonds present opportunities for late-stage functionalization.

Emerging research frontiers in this area are expected to delve into more unconventional transformations:

Photocatalysis and Metallaphotoredox Catalysis: These methods can enable novel bond formations under mild conditions. For instance, multicomponent reactions involving anilines, alkenes, and other partners could be developed to rapidly build molecular complexity. nih.gov The synthesis of N-trifluoroalkyl anilines through such methods highlights the potential for installing complex motifs. nih.gov

C-H and C-F Bond Activation: While challenging, the selective activation of specific C-H or the robust C-F bonds could open up entirely new avenues for derivatization, allowing for the introduction of functional groups at positions not accessible through classical methods.

Radical Chemistry: The generation of radicals from the C-I bond or other parts of the molecule could lead to novel cyclization or addition reactions, providing access to unique scaffolds. frontiersin.org

Enzymatic Transformations: Biocatalysis offers a highly selective and sustainable means of modifying the molecule, for example, through enzymatic acylation or glycosylation of the amino group.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, characterized by the continuous pumping of reagents through reactors, offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. thieme-connect.desemanticscholar.org The synthesis of organo-fluorine compounds, which can involve hazardous reagents or highly exothermic reactions, is particularly well-suited to this technology. semanticscholar.org

The integration of this compound chemistry into flow platforms represents a significant area for future development.

Safer Synthesis: Potentially hazardous steps in the synthesis of this compound, such as diazotization, can be performed more safely in microreactors, where the small reaction volumes and superior heat transfer mitigate risks. beilstein-journals.org

Rapid Library Synthesis: Automated flow systems can be programmed to rapidly generate libraries of derivatives from the this compound scaffold by systematically varying reaction partners and conditions. This is invaluable for screening in drug discovery and materials science.

The table below outlines potential flow chemistry applications for this compound.

| Process | Batch Chemistry Challenge | Flow Chemistry Advantage | Potential Application |

| Diazotization/Iodination | Unstable diazonium intermediates, thermal control difficult. | Precise temperature control, rapid mixing, small reaction volumes enhance safety. semanticscholar.orgbeilstein-journals.org | Automated, on-demand synthesis of this compound. |

| Cross-Coupling Reactions | Often requires inert atmospheres, long reaction times, and can be sensitive to catalyst poisoning. | Improved mixing, efficient heat transfer, use of packed-bed catalysts can enhance reaction rates and catalyst lifetime. beilstein-journals.org | Rapid synthesis of biaryl derivatives for medicinal chemistry. |

| Library Generation | Labor-intensive, requires numerous individual experiments. | Automated variation of reagents and conditions to quickly produce a diverse set of compounds. beilstein-journals.org | High-throughput screening for new materials or bioactive molecules. |

Expansion of Applications in New Chemical Biology and Materials Science Domains

The structural features of this compound make it a valuable building block for applications beyond traditional small-molecule synthesis. Its future lies in its strategic deployment in the fields of chemical biology and advanced materials science.

Chemical Biology:

Biochemical Probes: The iodine atom can be replaced with a radiolabel (e.g., ¹²⁵I) for use in radioligand binding assays or imaging studies. The fluorine atom (¹⁹F) can be used as a reporter for NMR-based studies of protein-ligand interactions.

Bioisosteres: The compound has been used to synthesize non-natural nucleoside analogues, such as an isostere of deoxyguanosine, demonstrating its utility in creating mimics of biological structures to probe or modulate biological systems. acs.org

Materials Science:

Organic Electronics: Halogenated aromatic compounds are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine and iodine atoms can modulate the electronic properties (e.g., HOMO/LUMO energy levels) and influence the solid-state packing of materials, which is critical for charge transport. smolecule.com

Functional Polymers: this compound can be polymerized or incorporated as a monomer into polymers. The resulting materials could possess unique properties such as high refractive index, flame retardancy, or specific liquid crystalline phases due to the presence of heavy atoms and tailored intermolecular interactions.

Crystal Engineering: The multiple functional groups provide diverse sites for non-covalent interactions (hydrogen bonding, halogen bonding), making the molecule an interesting building block for designing crystalline co-crystals and metal-organic frameworks (MOFs) with specific network topologies and properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-5-iodo-4-methylaniline, and how can purity be optimized?

- Methodology : Direct iodination of 3-fluoro-4-methylaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄) is a common approach. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress by TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the amine group.

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology :

- ¹H/¹³C NMR : Look for aromatic protons (δ 6.5–7.5 ppm), fluorine coupling (³J ~8–12 Hz), and methyl group resonance (δ ~2.3 ppm).

- MS (EI) : Expect molecular ion [M]⁺ at m/z 265 (C₇H₆FIN₂).

- FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Q. What are the critical physical properties (melting point, solubility) for handling this compound?

- Data :

| Property | Value | Source |

|---|---|---|

| Melting Point | ~90–95°C (estimated) | |

| Solubility (Polar Solvents) | Moderate in ethanol, DMSO | |

| Stability | Light-sensitive; store in dark |

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

- Methodology : Use SHELXL for refinement, applying restraints for disordered atoms (e.g., fluorine/iodine positions). Validate with R-factor convergence (<5%) and check for Hirshfeld surface analysis to resolve electron density ambiguities. Cross-reference with DFT-optimized geometries (B3LYP/6-31G*) for validation .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or amine oxidation) during cross-coupling applications?

- Methodology :

- Palladium Catalysis : Use Pd(OAc)₂ with bulky ligands (XPhos) to suppress β-hydride elimination.

- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and stability.

- Additives : Include CuI (for Sonogashira) or K₂CO₃ (for Suzuki) to stabilize intermediates .

Q. How does the electron-withdrawing effect of fluorine and iodine influence regioselectivity in electrophilic substitution?

- Analysis : Fluorine directs electrophiles to the para position via resonance, while iodine’s steric bulk and weak inductive effects favor meta substitution. Computational modeling (NBO analysis) can quantify substituent effects. Experimental validation via nitration (HNO₃/H₂SO₄) shows predominant 2-nitro products .

Q. What advanced techniques validate the compound’s stability under catalytic conditions?

- Methodology :

- In Situ FT-IR : Monitor NH₂ degradation (loss of ~3350 cm⁻¹ peak).

- GC-MS : Track byproduct formation (e.g., deiodinated species at m/z 138).

- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and analyze degradation kinetics .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar fluoro-iodoanilines?

- Resolution :

- DSC Analysis : Use differential scanning calorimetry (heating rate 10°C/min) to determine exact melting ranges.

- Crystallinity Check : Compare XRD patterns of synthesized batches with literature data. Variations may arise from polymorphism or impurities (e.g., residual solvents) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.